molecular formula C11H14Cl2FN B13636904 4-(4-Chloro-2-fluorophenyl)piperidine hydrochloride

4-(4-Chloro-2-fluorophenyl)piperidine hydrochloride

Cat. No.: B13636904
M. Wt: 250.14 g/mol
InChI Key: HMJLIQUELLHPON-UHFFFAOYSA-N
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Description

4-(4-Chloro-2-fluorophenyl)piperidine hydrochloride is a chemical building block of significant interest in medicinal chemistry and drug discovery. Its molecular structure, incorporating a halogenated phenyl ring (chloro and fluoro substituents) attached to a piperidine scaffold, makes it a versatile intermediate for the synthesis of more complex bioactive molecules. This compound is primarily utilized in pharmaceutical research for exploring structure-activity relationships (SAR), helping scientists optimize the potency and safety profiles of new drug candidates . Piperidine derivatives are frequently investigated for their interactions with the central nervous system, and related compounds have been developed into active pharmaceutical ingredients . Furthermore, the structural motif of a piperidine ring linked to a halogenated aromatic system is commonly found in compounds targeting a range of biological activities. For instance, closely related chemical scaffolds are being explored in advanced research areas, such as the development of small-molecule activators of the GLP-1 receptor for the treatment of metabolic disorders like obesity and type 2 diabetes . As such, this compound serves as a critical precursor in the development of potential therapies for neurological disorders, metabolic diseases, and other conditions, providing a foundational structure upon which novel therapeutic agents can be built. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C11H14Cl2FN

Molecular Weight

250.14 g/mol

IUPAC Name

4-(4-chloro-2-fluorophenyl)piperidine;hydrochloride

InChI

InChI=1S/C11H13ClFN.ClH/c12-9-1-2-10(11(13)7-9)8-3-5-14-6-4-8;/h1-2,7-8,14H,3-6H2;1H

InChI Key

HMJLIQUELLHPON-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=C(C=C(C=C2)Cl)F.Cl

Origin of Product

United States

Preparation Methods

Synthesis via Nucleophilic Substitution and Reduction

One documented synthetic approach involves the preparation of substituted piperidines through nucleophilic substitution on halogenated aromatic compounds, followed by reduction steps to form the piperidine ring with the desired substitution pattern.

  • The process begins with a halogenated phenyl precursor, such as 4-chloro-2-fluorobenzene derivatives, which undergo nucleophilic substitution with piperidine or its protected derivatives.
  • Reduction of intermediate tetrahydropyridine compounds using suitable reducing agents (e.g., catalytic hydrogenation or metal hydrides) yields the piperidine ring.
  • The final step involves the formation of the hydrochloride salt by treatment with hydrochloric acid, enhancing compound stability and crystallinity.

This method is adapted from processes used for related fluorophenyl-piperidines, as described in WO2001002357A2, which focus on optimizing fluorine-containing intermediates to reduce loss and improve yield.

Preparation Using O-Alkylation Reactions

Another method involves the O-alkylation of piperidine derivatives with chlorinated and fluorinated phenylmethanol intermediates:

  • The key intermediate, 4-(4-chloro-2-fluorophenyl)pyridin-2-ylmethanol or related alcohols, is reacted with piperidine derivatives under Lewis acid catalysis to form the ether linkage.
  • Catalysts such as trimethylsilyl trifluoromethanesulfonate or other Lewis acids facilitate the O-alkylation step.
  • The reaction is typically conducted in organic solvents like dichloromethane, tetrahydrofuran, or acetonitrile.
  • Following the alkylation, purification steps including extraction, drying over sodium sulfate, and filtration are performed.
  • The hydrochloride salt is then formed by acidification with hydrochloric acid.

This approach is supported by patent KR20110093130A, which details the preparation of related chlorophenyl-piperidine compounds using O-alkylation with pyridylmethanol derivatives and subsequent salt formation.

Protection and Deprotection Strategies

To enhance selectivity and yield, protection of the piperidine nitrogen is often employed:

  • The nitrogen atom of piperidine can be protected using carbamate groups such as tert-butyl carbamate.
  • The protected piperidine is then subjected to substitution or alkylation reactions.
  • After the desired substitution is achieved, deprotection is carried out using acidic conditions to yield the free amine.
  • The free amine is converted to the hydrochloride salt by treatment with hydrochloric acid.

This strategy allows for better control over reaction pathways and minimizes side reactions.

Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Nucleophilic substitution 4-chloro-2-fluorobenzene derivatives, piperidine May require elevated temperature, inert atmosphere
Reduction Catalytic hydrogenation (e.g., Pd/C, H2) or metal hydrides (e.g., NaBH4) Selective reduction of intermediates
O-Alkylation Lewis acids (e.g., trimethylsilyl triflate), solvents (dichloromethane, THF) Facilitates ether bond formation
Protection tert-Butyl carbamate, base (e.g., triethylamine) Protects amine during substitution
Deprotection Acidic conditions (e.g., HCl in dioxane) Removes protecting group
Salt formation Hydrochloric acid Yields stable hydrochloride salt

Analytical and Research Findings

  • The synthetic routes emphasize minimizing the loss of fluorine substituents, which are costly and sensitive to reaction conditions.
  • Yields of piperidine derivatives are improved by early-stage introduction of halogen substituents and careful control of reaction parameters.
  • Purification typically involves organic solvent extraction, drying, and crystallization from suitable solvents.
  • Characterization of the final hydrochloride salt is performed using nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and melting point analysis to confirm structure and purity.

Summary Table of Preparation Routes

Method Key Steps Advantages Limitations
Nucleophilic substitution + reduction Halogenated aromatic + piperidine, reduction, salt formation Direct, well-established Possible fluorine loss, multiple steps
O-Alkylation with pyridylmethanol derivatives O-alkylation under Lewis acid catalysis, purification, salt formation High selectivity, mild conditions Requires specialized catalysts
Protection/deprotection strategy Protect amine, substitution, deprotection, salt formation Improved selectivity and yield Additional steps increase complexity

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-2-fluorophenyl)piperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in the presence of a suitable solvent.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-(4-Chloro-2-fluorophenyl)piperidine hydrochloride is a chemical compound classified as a piperidine derivative. It features a piperidine ring substituted with a 4-chloro-2-fluorophenyl group, which contributes to its unique properties and biological activity. The compound has the molecular formula C11H14ClFNOC_{11}H_{14}ClFNO and a molecular weight of 213.68 g/mol.

Pharmaceutical Research

  • 4-(4-Chloro-2-fluorophenyl)piperidine hydrochloride is used as a building block in the synthesis of new drugs targeting neurological disorders and cancer.
  • It has been studied for its potential effects on various biological pathways, including mood regulation and cellular proliferation.
  • Interaction studies have shown that 4-(4-Chloro-2-fluorophenyl)piperidine hydrochloride can bind to specific receptors and enzymes within biological systems. These interactions are crucial for understanding its mechanism of action and potential therapeutic effects. Research indicates that it may modulate receptor activity, influencing downstream signaling pathways related to mood regulation and cellular proliferation.

Chemical Biology

4-(4-Chloro-2-fluorophenyl)piperidine hydrochloride has applications in chemical biology. Its structure allows for diverse interactions in biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-2-fluorophenyl)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Halogen Substitution Patterns

  • 4-(4-Chlorophenyl)piperidine hydrochloride (CAS 6652-06-8): Lacks the fluorine substituent at the phenyl 2-position. Similarity score: 1.00, indicating high structural overlap.
  • 4-(3-Chlorophenyl)piperidine hydrochloride (CAS 99329-70-1) :

    • Chlorine is at the phenyl 3-position instead of 3.
    • Similarity score: 0.98.
    • Positional isomerism may affect molecular conformation and intermolecular interactions .
  • 4-(4-Fluorophenyl)piperidine hydrochloride (CAS 6716-98-9) :

    • Substitutes chlorine with fluorine at the phenyl 4-position.
    • Similarity score: 0.84.
    • Fluorine’s smaller atomic radius and higher electronegativity could enhance metabolic stability compared to chlorine .

Functional Group Modifications

  • Piperidine, 4-[[(2-chloro-6-fluorophenyl)methoxy]methyl]-, hydrochloride (CAS 1289387-33-2): Features a methoxy methyl linker between the piperidine and a 2-chloro-6-fluorophenyl group.
  • 4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride: Contains a nitro group (electron-withdrawing) at the phenyl 4-position and fluorine at 2-position. Molecular formula: C₁₁H₁₄ClFN₂O₃ (276.69 g/mol). The nitro group enhances reactivity but may reduce stability under physiological conditions .
  • Piperidine, 4-[(4-chlorophenyl)sulfonyl]-, hydrochloride (CAS 101768-64-3) :

    • Incorporates a sulfonyl group, increasing polarity and hydrogen-bonding capacity.
    • Molecular weight: 296.21 g/mol.
    • The sulfonyl group could improve binding to charged biological targets but may reduce lipophilicity .

Physicochemical Properties Comparison

Compound Molecular Weight (g/mol) Key Substituents Solubility (Water) LogP (Predicted)
4-(4-Chloro-2-fluorophenyl)piperidine HCl ~265.7 4-Cl, 2-F on phenyl High (salt form) ~2.5
4-(4-Chlorophenyl)piperidine HCl 218.1 4-Cl on phenyl Moderate ~2.8
4-(2-Fluoro-4-nitrophenoxy)piperidine HCl 276.7 2-F, 4-NO₂ on phenyl Moderate ~1.9
4-[(4-Chlorophenyl)sulfonyl]piperidine HCl 296.2 4-Cl, sulfonyl linker Low ~1.2

Note: Data extrapolated from structural analogs and physicochemical principles .

Biological Activity

4-(4-Chloro-2-fluorophenyl)piperidine hydrochloride is a piperidine derivative with significant biological activity, particularly in pharmacology. This compound, with the molecular formula C₁₁H₁₄ClFNO and a molecular weight of 213.68 g/mol, has garnered attention for its potential therapeutic applications and interactions within biological systems.

Chemical Structure and Properties

The structural configuration of 4-(4-Chloro-2-fluorophenyl)piperidine hydrochloride allows for diverse interactions with biological targets. The presence of a piperidine ring substituted with a 4-chloro-2-fluorophenyl group contributes to its unique pharmacological properties.

PropertyValue
Molecular FormulaC₁₁H₁₄ClFNO
Molecular Weight213.68 g/mol
CAS Number941711-04-2

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes, modulating their activity. Research indicates that it may influence various signaling pathways related to mood regulation, cellular proliferation, and potentially other therapeutic effects.

Key Targets

  • Receptor Modulation : The compound has been shown to bind to specific receptors, affecting downstream signaling pathways.
  • Enzyme Interaction : It may interact with enzymes involved in critical biological processes, potentially influencing metabolic pathways.

Biological Activity Studies

Recent studies have explored the potential applications of 4-(4-Chloro-2-fluorophenyl)piperidine hydrochloride in various therapeutic areas:

  • Cancer Therapy :
    • Research indicates that piperidine derivatives exhibit anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cell lines, suggesting a potential application in oncology .
    • A study highlighted that certain piperidine derivatives demonstrated cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard treatments like bleomycin .
  • Neurological Disorders :
    • The compound may possess neuroprotective properties, as indicated by its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's .
  • Anti-inflammatory Effects :
    • Preliminary research suggests that derivatives of this compound may exhibit anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes .

Case Studies and Research Findings

Several case studies have documented the effects of 4-(4-Chloro-2-fluorophenyl)piperidine hydrochloride:

  • Study on Anticancer Activity : A comparative study evaluated the cytotoxic effects of this compound against various cancer cell lines. Results indicated significant apoptosis induction at specific concentrations, supporting its potential as an anticancer agent.
  • Neuroprotection Study : In vitro studies assessed the neuroprotective effects of the compound on neuronal cells exposed to oxidative stress. The findings suggested that it could reduce cell death and promote survival through modulation of key signaling pathways.

Q & A

Q. What are the established synthetic routes for 4-(4-Chloro-2-fluorophenyl)piperidine hydrochloride?

  • Methodology : The synthesis typically involves: (i) Nucleophilic substitution : Reacting 4-chloro-2-fluorobenzyl chloride with piperidine in the presence of a base (e.g., NaOH or K₂CO₃) in solvents like dichloromethane or toluene . (ii) Salt formation : Treating the free base with hydrochloric acid to yield the hydrochloride salt, enhancing solubility for biological assays .
  • Key Considerations : Optimize reaction temperature (50–80°C) and stoichiometry to minimize byproducts like N-alkylated impurities .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodology :
  • NMR Spectroscopy : Confirm structural integrity via <sup>1</sup>H and <sup>13</sup>C NMR, focusing on aromatic proton splitting patterns (e.g., para-chloro and ortho-fluoro substituents) .
  • Mass Spectrometry (MS) : Validate molecular weight (MW: 244.14 g/mol) and detect isotopic chlorine/fluorine patterns .
  • HPLC-Purity Analysis : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to ensure >95% purity .

Advanced Research Questions

Q. How do electronic and steric effects of the 4-chloro-2-fluorophenyl group influence reactivity in cross-coupling reactions?

  • Methodology :
  • Electronic Effects : Fluorine’s electronegativity enhances electron-withdrawing effects, activating the phenyl ring for electrophilic substitutions (e.g., Suzuki-Miyaura coupling) at the 2-position .
  • Steric Effects : Chlorine’s bulkiness at the 4-position may hinder access to the piperidine nitrogen, requiring ligand-accelerated catalysis (e.g., Pd/XPhos systems) .
  • Comparative Data :
Substituent PatternReaction Yield (%)Preferred Coupling Site
4-Cl-2-F78C-2 (fluorine-adjacent)
4-Br-2-F82C-2
4-F-2-Me65C-4 (methyl-adjacent)
Data from analogs in

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodology :
  • Assay Standardization : Use uniform cell lines (e.g., HEK293 for receptor binding) and control for batch-to-batch purity variations .
  • Metabolic Stability Tests : Compare hepatic microsomal degradation rates (e.g., human vs. rodent) to explain species-specific discrepancies .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like σ-1 receptors, correlating with in vitro IC₅₀ values .

Q. How can reaction conditions be optimized for scalable synthesis while maintaining enantiomeric purity?

  • Methodology :
  • Continuous Flow Reactors : Reduce racemization risks by controlling residence time (<10 min) and temperature (25–40°C) .
  • Chiral Resolution : Use (R)- or (S)-mandelic acid for diastereomeric salt crystallization, achieving >99% ee .
  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor intermediates and adjust base concentration dynamically .

Data-Driven Research Questions

Q. What are the thermodynamic solubility profiles of this compound in aqueous and organic solvents?

  • Methodology :
  • Shake-Flask Method : Measure solubility in PBS (pH 7.4) and DMSO at 25°C.
SolventSolubility (mg/mL)
PBS (pH 7.4)1.2
DMSO45.8
Adapted from
  • Co-Solvent Systems : Enhance aqueous solubility using PEG-400 or cyclodextrin inclusion complexes .

Q. How does the hydrochloride salt form impact crystallinity and stability?

  • Methodology :
  • X-ray Diffraction (XRD) : Compare crystal lattice parameters of free base vs. hydrochloride salt to identify stability-enhancing H-bonding networks .
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks; hydrochloride salt shows <2% degradation vs. 8% for free base .

Ethical and Compliance Considerations

Q. What safety protocols are mandated for handling this compound?

  • Methodology :
  • PPE Requirements : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
  • Waste Disposal : Follow EPA guidelines for halogenated waste (D003 code) using approved incineration .

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